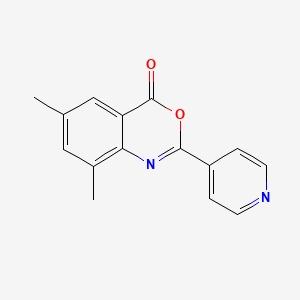
6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazine ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylpyridine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated benzoxazine ring.
科学的研究の応用
6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
類似化合物との比較
Similar Compounds
- 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid
- N-allyl-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide
- 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Uniqueness
6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
生物活性
6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one (CAS Number: 946202-50-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzoxazine ring fused with a pyridine moiety, which contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C15H12N2O2, with a molecular weight of 252.27 g/mol. The compound's structure is critical for its biological activity, influencing how it interacts with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| CAS Number | 946202-50-2 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may function as an inhibitor by binding to the active sites of enzymes or modulating receptor functions as an agonist or antagonist. Such interactions can lead to alterations in cellular pathways relevant to disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoxazine derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Evaluation
In a comparative study involving various benzoxazine derivatives, this compound was evaluated against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compound demonstrated notable inhibitory effects, suggesting its potential as a broad-spectrum antimicrobial agent.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 20 |
| Bacillus subtilis | 18 |
Anticancer Properties
Beyond its antimicrobial effects, there is emerging evidence supporting the anticancer properties of benzoxazine derivatives. Studies have indicated that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
A study focusing on the anticancer activity of benzoxazine derivatives reported that certain compounds exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the compound's ability to interfere with DNA synthesis and repair mechanisms.
特性
IUPAC Name |
6,8-dimethyl-2-pyridin-4-yl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-7-10(2)13-12(8-9)15(18)19-14(17-13)11-3-5-16-6-4-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHHXFWREDVWLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













